molecular formula C19H19Cl3N4O B2390863 1-Piperazinecarboxamide,n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-,hydrochloride CAS No. 256458-84-1

1-Piperazinecarboxamide,n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-,hydrochloride

Cat. No. B2390863
CAS RN: 256458-84-1
M. Wt: 425.74
InChI Key: OGDZWBXIJWSNEL-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide,n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-,hydrochloride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "WAY-100635," and it is a selective antagonist of the serotonin receptor.

Mechanism of Action

WAY-100635 is a selective antagonist of the serotonin receptor, which means it blocks the binding of serotonin to the receptor. This mechanism of action allows researchers to study the effects of serotonin on different physiological and pathological processes.
Biochemical and Physiological Effects:
WAY-100635 has been shown to have various biochemical and physiological effects in preclinical studies. For instance, the compound has been shown to reduce anxiety-like behavior in rodents and improve cognitive function in monkeys. Additionally, WAY-100635 has been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using WAY-100635 in scientific research is its selectivity for the serotonin receptor, which allows researchers to study the effects of serotonin specifically. However, one limitation of using WAY-100635 is that it is not a suitable tool for studying the effects of serotonin on all physiological processes, as some processes may be mediated by other receptors.

Future Directions

There are several future directions for the use of WAY-100635 in scientific research. For instance, the compound could be used to study the effects of serotonin on other physiological processes such as pain perception and appetite regulation. Additionally, researchers could investigate the potential of serotonin receptors as targets for the treatment of other disorders such as obesity and addiction.
Conclusion:
In conclusion, 1-Piperazinecarboxamide,n-(3,4-dichlorophenyl)-4-(1h-indol-4-yl)-,hydrochloride, or WAY-100635, is a selective antagonist of the serotonin receptor that has significant potential for use in scientific research. Its selectivity for the serotonin receptor allows researchers to study the effects of serotonin on various physiological and pathological processes. While there are some limitations to its use, there are several future directions for the use of WAY-100635 in scientific research.

Synthesis Methods

The synthesis of WAY-100635 involves the reaction between piperazine, 3,4-dichloroaniline, and indole-4-carboxylic acid. The reaction is carried out under specific conditions, and the resulting product is purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

WAY-100635 has been extensively used in scientific research to study the serotonin receptor and its role in various physiological and pathological processes. The compound has been used in preclinical studies to investigate the potential of serotonin receptors as targets for the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O.ClH/c20-15-5-4-13(12-16(15)21)23-19(26)25-10-8-24(9-11-25)18-3-1-2-17-14(18)6-7-22-17;/h1-7,12,22H,8-11H2,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDZWBXIJWSNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC(=C(C=C4)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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